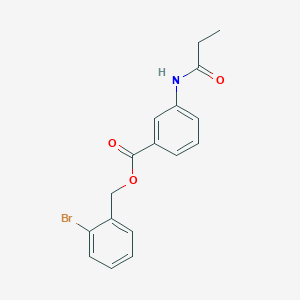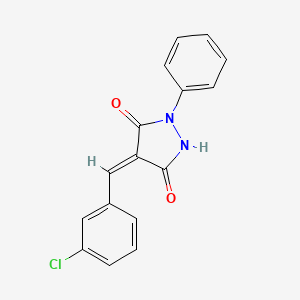![molecular formula C17H24N2O B5158804 1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole](/img/structure/B5158804.png)
1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole, also known as DMH-I, is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound belongs to the class of imidazole derivatives and has been found to possess several biochemical and physiological effects.
作用机制
The mechanism of action of 1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole is not fully understood. However, it has been proposed that 1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole may inhibit the activity of several enzymes and signaling pathways that are involved in cancer growth and Alzheimer's disease. 1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole has also been found to bind to several proteins, including heat shock proteins and tubulin, which may contribute to its anticancer and anti-Alzheimer's disease effects.
Biochemical and Physiological Effects:
1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole has been found to possess several biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including topoisomerase II, which is involved in DNA replication and repair. 1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole has also been found to inhibit the activity of several signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cancer growth. 1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole has also been found to induce apoptosis in cancer cells and inhibit the aggregation of amyloid-beta peptides.
实验室实验的优点和局限性
One of the advantages of using 1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole in lab experiments is its relatively low toxicity compared to other anticancer agents. 1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole has also been found to be stable under physiological conditions, which makes it suitable for in vivo studies. However, one of the limitations of using 1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole in lab experiments is its relatively low solubility in water, which may limit its use in certain experimental settings.
未来方向
There are several future directions for research on 1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole. One area of research is the development of more efficient synthesis methods for 1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole. Another area of research is the identification of the specific enzymes and signaling pathways that 1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole targets. This information could provide insights into the mechanism of action of 1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole and potentially lead to the development of more effective anticancer and anti-Alzheimer's disease agents. Additionally, further studies are needed to investigate the potential use of 1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole in combination with other anticancer agents or in combination with radiation therapy.
合成方法
1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole can be synthesized by reacting 2,6-dimethylphenol with 6-bromo-1-hexanol in the presence of a base such as potassium carbonate. The resulting product is then reacted with imidazole in the presence of a catalyst such as palladium on carbon to yield 1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole. The synthesis of 1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole has been reported in several research articles and has been found to be a reliable method for obtaining this compound in high yields.
科学研究应用
1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole has been studied for its potential use in various scientific research applications. One of the most significant areas of research is its potential use as an anticancer agent. 1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole has been found to inhibit the growth of cancer cells and induce apoptosis in several types of cancer, including breast, prostate, and colon cancer. 1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole has also been studied for its potential use in the treatment of Alzheimer's disease. It has been found to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease.
属性
IUPAC Name |
1-[6-(2,6-dimethylphenoxy)hexyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-15-8-7-9-16(2)17(15)20-13-6-4-3-5-11-19-12-10-18-14-19/h7-10,12,14H,3-6,11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QORYRMHSBFXFOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCCCCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-(2,6-Dimethylphenoxy)hexyl]imidazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-(3-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B5158722.png)
![ethyl 1-[2-(difluoromethoxy)benzyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B5158729.png)
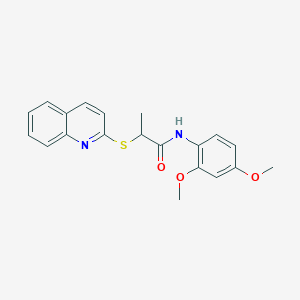
![(3S*,4S*)-1-[2-(2-furyl)benzyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol](/img/structure/B5158762.png)
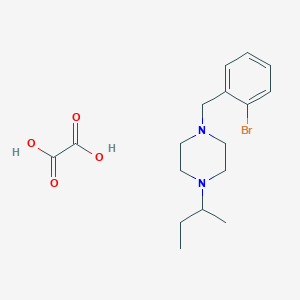
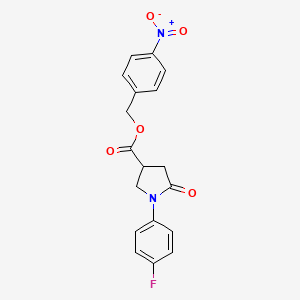
![4,4'-[(4-hydroxy-3,5-dimethoxyphenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5158791.png)
![N-(3-hydroxy-2,2-dimethylpropyl)-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzamide](/img/structure/B5158798.png)
![1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione]](/img/structure/B5158815.png)
![5-(2-methoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5158823.png)
![N-(5-methyl-3-isoxazolyl)-4-{[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide hydrobromide](/img/structure/B5158831.png)
